
Pyridine, 3-bromo-5-(2-propen-1-yloxy)-
Descripción general
Descripción
“Pyridine, 3-bromo-5-(2-propen-1-yloxy)-” is a chemical compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring-like structure, but one of the carbon atoms is replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-bromo-5-(2-propen-1-yloxy)-” can be analyzed using its InChI (IUPAC International Chemical Identifier) and its corresponding molecular weight. The InChI for this compound isInChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H . The molecular weight of this compound is 214.06 g/mol.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis
The compound has been used in theoretical investigations of molecular structures . Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods were used to optimize the molecular structures of the title compound . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .
Molecular Docking Studies
The compound has been studied for its potential as a bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential applications in treating diseases like cancer .
Physicochemical Studies
Physicochemical studies of the compound have been conducted, including calculations of the UV–visible spectrum of the compound in gas phase and for different solvents . This information can be useful in understanding the compound’s behavior in different environments .
Antitumor Activity
The compound has been studied for its potential antitumor activity . Specifically, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a related compound, have been synthesized and researched for their effects on PI3Kα kinase, an enzyme often implicated in cancer .
Synthesis and Crystal Structure Analysis
The compound has been used in the synthesis and crystal structure analysis of related compounds . Understanding the crystal structure of a compound can provide valuable insights into its physical and chemical properties .
Computational Chemistry
The compound has been used in computational chemistry studies . These studies often involve the use of computer simulations to understand the behavior of molecules and their interactions .
Propiedades
IUPAC Name |
3-bromo-5-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPNYZQBFAPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-bromo-5-(2-propen-1-yloxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



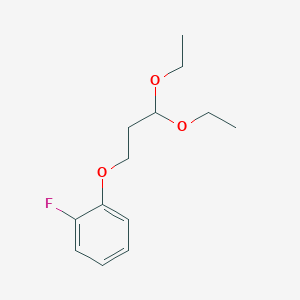
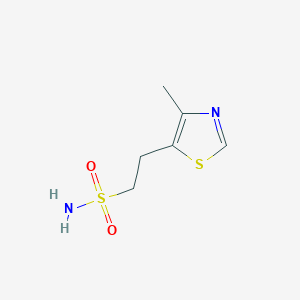
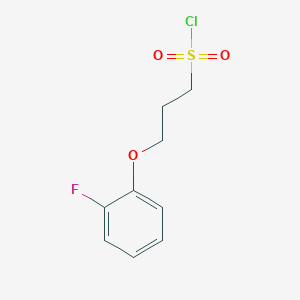
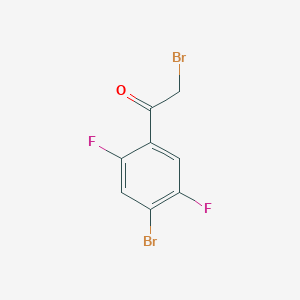

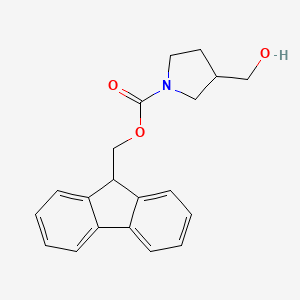

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)


![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)
